molecular formula C17H14N4S B12111022 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B12111022
M. Wt: 306.4 g/mol
InChI Key: QGNZQSOGMBPKTP-UHFFFAOYSA-N
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Description

4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thione with propargyl bromide in ethanol at 80°C . This reaction produces the mono-propargylated derivative, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol and sulfide derivatives.

    Substitution: Thioethers and other substituted derivatives.

Scientific Research Applications

4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-phenylethyl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific substitution pattern, which includes a phenylethyl group at the 4-position and a thiol group at the 3-position

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

4-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C17H14N4S/c22-17-20-19-15-13-8-4-5-9-14(13)18-16(15)21(17)11-10-12-6-2-1-3-7-12/h1-9,18H,10-11H2

InChI Key

QGNZQSOGMBPKTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C4=CC=CC=C4N3)N=NC2=S

Origin of Product

United States

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